5-Bromo-6-methyl-1H-indazole
Description
The Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry and Drug Discovery
The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. samipubco.com This designation stems from its ability to interact with a diverse range of biological targets, making it a valuable starting point for the development of new drugs. samipubco.comnih.gov The versatility of the indazole core is evident in the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govnih.govmdpi.com
Nitrogen-containing heterocycles are prominent in a vast number of marketed pharmaceuticals, and the indazole nucleus is a key component in several approved drugs. nih.govresearchgate.net For instance, pazopanib (B1684535) and axitinib (B1684631) are indazole-containing tyrosine kinase inhibitors used in cancer therapy. samipubco.comnih.gov The synthetic accessibility of the indazole scaffold further enhances its appeal, allowing for extensive functionalization and the creation of large compound libraries for structure-activity relationship (SAR) studies. samipubco.com
Overview of 5-Bromo-6-methyl-1H-indazole as a Pivotal Synthetic Intermediate and Bioactive Building Block
This compound is a specific derivative of the indazole scaffold that has emerged as a crucial building block in organic synthesis and medicinal chemistry. chemimpex.com The presence of the bromine atom and the methyl group at the 5 and 6 positions, respectively, imparts unique reactivity and physicochemical properties to the molecule. chemimpex.com These substituents allow for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com
The bromine atom, in particular, serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of diverse molecular fragments, enabling the exploration of a wide chemical space and the optimization of biological activity. Researchers have utilized this compound in the development of novel compounds for various therapeutic areas, including oncology and inflammation. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 885223-72-3 |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Light yellow solid |
| Purity | ≥ 95% (HPLC) |
| MDL Number | MFCD09026991 |
Historical Context and Evolution of Research on Halogenated Indazoles
The study of indazole chemistry dates back to the late 19th century with the pioneering work of Emil Fischer. However, significant interest in halogenated indazoles, including brominated derivatives, gained momentum in the latter half of the 20th century. The introduction of halogen atoms was found to modulate the electronic properties and biological activity of the indazole scaffold.
Key developments in the research of halogenated indazoles include:
Late 20th Century: Development of methods for the regioselective halogenation of the indazole ring, allowing for precise control over the position of the halogen substituent.
2000s-Present: Advances in transition-metal-catalyzed cross-coupling reactions have significantly expanded the synthetic utility of halogenated indazoles, making them key intermediates in the construction of complex molecular architectures. The discovery of halogen bonding as a significant non-covalent interaction has also opened new avenues for their application in crystal engineering and drug design. More recently, the emergence of halogenated indazoles as synthetic cannabinoid receptor agonists has been noted. researchgate.net
Scope and Objectives of Academic Investigations into this compound
Academic research on this compound is primarily focused on leveraging its unique chemical properties for the synthesis of novel bioactive compounds. The primary objectives of these investigations include:
Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize and functionalize this compound and its derivatives. beilstein-journals.org
Drug Discovery and Medicinal Chemistry: Utilizing this compound as a starting material or key intermediate for the synthesis of new drug candidates targeting a variety of diseases, particularly cancer and inflammatory disorders. nih.govchemimpex.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of molecules derived from this compound to understand how these changes affect their biological activity and to identify more potent and selective compounds. nih.gov
Biochemical and Pharmacological Research: Using derivatives of this compound as chemical probes to study biological pathways and enzyme functions. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDBMGRTYFPTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646665 | |
| Record name | 5-Bromo-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885223-72-3 | |
| Record name | 5-Bromo-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-6-methyl-1H-indazole | |
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Synthetic Methodologies and Chemical Transformations of 5 Bromo 6 Methyl 1h Indazole
Synthetic Routes to the 5-Bromo-6-methyl-1H-indazole Core Structure
The synthesis of the this compound scaffold can be approached through various strategies that involve the sequential or convergent assembly of the bicyclic system with the desired substitution pattern. Key steps include the formation of the indazole ring, and the regioselective introduction of the bromo and methyl groups.
Cyclization Reactions for Indazole Formation
Another widely used approach for constructing the indazole ring is the reaction of a suitably substituted o-toluidine derivative. For instance, the synthesis of 5-bromo-1H-indazole can be achieved from 4-bromo-2-methylaniline through treatment with acetic anhydride followed by reaction with potassium acetate (B1210297) and isoamyl nitrite, which induces cyclization. This general strategy could potentially be adapted for the synthesis of this compound by starting with a correspondingly substituted aniline.
Furthermore, the reaction of 2-fluorobenzonitriles with hydrazine hydrate provides a direct route to 3-aminoindazoles. For example, 5-bromo-2-fluorobenzonitrile reacts with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine. nih.gov This highlights another potential cyclization strategy where the core indazole structure is formed via nucleophilic attack of hydrazine.
A summary of representative cyclization reactions for the formation of the indazole core is presented in Table 1.
| Starting Material | Reagents and Conditions | Product | Reference |
| (4-Bromo-5-methyl-2-nitrophenyl)methanamine | Reductive cyclization (e.g., catalytic hydrogenation) | This compound | Inferred from precursor |
| 4-Bromo-2-methylaniline | 1. Acetic anhydride 2. Potassium acetate, isoamyl nitrite, reflux | 5-Bromo-1H-indazole | |
| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate, heat | 5-Bromo-1H-indazol-3-amine | nih.gov |
Bromination Strategies for Regioselective Introduction of the Bromo-Substituent
The introduction of a bromine atom at the C5 position of the indazole ring is a critical step in the synthesis of the title compound. This can be achieved either by starting with a pre-brominated precursor or by direct bromination of the indazole core.
Direct bromination of an existing indazole derivative is a common strategy. For example, the bromination of indazole-3-carboxylic acid with bromine in glacial acetic acid at elevated temperatures yields 5-bromo-1H-indazole-3-carboxylic acid. chemicalbook.com This demonstrates the feasibility of regioselective bromination at the C5 position, which is activated by the fused benzene (B151609) ring. The specific conditions for the bromination of 6-methyl-1H-indazole to achieve the desired this compound would require optimization to ensure the correct regioselectivity.
Alternatively, the bromine atom can be incorporated into the starting materials before the cyclization to form the indazole ring. As mentioned previously, the use of 4-bromo-2-methylaniline to synthesize 5-bromo-1H-indazole is an example of this approach. Similarly, starting with a commercially available or synthetically accessible brominated and methylated phenyl derivative, such as 1-bromo-4-methyl-2-nitrobenzene, would be a viable route.
Methylation Approaches for the 6-Position
The methyl group at the C6 position of the indazole ring can be introduced in a similar fashion to the bromo-substituent, either before or after the formation of the indazole core.
The most straightforward approach is to begin the synthesis with a starting material that already contains the methyl group at the desired position. For the synthesis of this compound, a logical precursor would be a derivative of 4-bromo-5-methylaniline or 2-bromo-4-methyl-5-nitrotoluene. The synthesis of related compounds, such as 1-bromo-4-fluoro-2-methyl-5-nitrobenzene, has been documented, indicating that appropriately substituted starting materials can be prepared.
While direct methylation of the indazole ring at the C6 position is less common due to potential regioselectivity issues, it is not an inconceivable strategy. However, methods involving the use of pre-methylated starting materials are generally preferred for their predictability and efficiency.
Alternative and Convergent Synthesis Pathways
In addition to the linear sequences involving the step-wise introduction of substituents and subsequent cyclization, alternative and more convergent synthetic pathways can be envisioned. One such approach involves the use of palladium-catalyzed cross-coupling reactions to construct the indazole core. While not providing a direct synthesis of the title compound, the general principles of these reactions are applicable.
A notable example is the synthesis of indazoles from 2-bromobenzaldehydes and hydrazines via a palladium-catalyzed coupling followed by intramolecular cyclization. This method offers a convergent approach to the indazole system.
Derivatization Strategies of this compound
The presence of a bromine atom at the C5 position of this compound offers a versatile handle for further chemical modifications, particularly through nucleophilic substitution reactions. These transformations allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives with potential applications in various fields.
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom on the indazole ring is susceptible to replacement by various nucleophiles, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions. These methods are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki Coupling: The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction has been successfully applied to 5-bromoindazoles to introduce aryl and heteroaryl substituents. For instance, 5-bromo-1-ethyl-1H-indazole has been coupled with N-Boc-2-pyrroleboronic acid using a palladium catalyst to afford the corresponding 5-substituted indazole. nih.govresearchgate.net Similarly, various N- and C3-substituted 5-bromoindazoles have been shown to undergo Suzuki coupling with different boronic acids in good yields. nih.govias.ac.inrsc.org These examples strongly suggest that this compound would be a suitable substrate for similar transformations.
A representative Suzuki coupling reaction on a 5-bromoindazole is shown in Table 2.
| Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 / K2CO3 / Dimethoxyethane | 1-Ethyl-5-(N-Boc-2-pyrrolyl)-1H-indazole | nih.govresearchgate.net |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction is a highly effective method for the synthesis of arylamines. Bromoindazoles have been shown to be excellent substrates for this transformation. For example, 4-, 5-, and 6-bromoindazoles have been successfully coupled with a variety of primary and secondary amines using a palladium precatalyst and a phosphine ligand. nih.gov This methodology allows for the introduction of diverse amino functionalities at the C5 position of the indazole ring, providing access to a wide range of derivatives. The general applicability of this reaction to bromoindazoles indicates that this compound would also be a viable substrate. wikipedia.orglibretexts.orgorganic-chemistry.org
A summary of Buchwald-Hartwig amination on bromoindazoles is presented in Table 3.
| Substrate | Amine | Catalyst/Ligand/Base | Product | Reference |
| 5-Bromoindazole | Secondary amines (aromatic and aliphatic) | Pd-precatalyst / RuPhos / LiHMDS | 5-Amino-substituted indazoles | nih.gov |
| 5-Bromoindazole | Primary amines (aliphatic and heteroaromatic) | Pd-precatalyst / BrettPhos / LiHMDS | 5-Amino-substituted indazoles | nih.gov |
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Heck, Stille)
The bromine atom at the C5 position of the indazole ring is strategically positioned for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental for elaborating the core structure of this compound.
Suzuki-Miyaura Coupling: This is a widely used method for forming biaryl linkages and introducing various aryl and heteroaryl moieties at the C5 position. The reaction typically involves coupling the bromo-indazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.govias.ac.in The choice of catalyst, base, and solvent is crucial for achieving high yields. For instance, the coupling of various 5-bromoindazoles has been successfully achieved using catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) with bases such as potassium carbonate (K₂CO₃). nih.govresearchgate.net Studies on related 5-bromo-1H-indazole derivatives demonstrate the versatility of this reaction. ias.ac.in
Below is a table summarizing typical conditions used for Suzuki-Miyaura reactions on 5-bromoindazole scaffolds, which are applicable to this compound.
| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |
| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various organoboronic acids | PdCl₂(dppf)·(DCM) | K₂CO₃ | 1,4-dioxane/water | Not specified | |
| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ | CsF | Not specified | Good | ias.ac.in |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 85% | nih.gov |
Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of the indazole core by coupling it with an alkene. nih.gov While studies specifically on this compound are not prevalent, research on related 3,6-dibromo-1H-indazole derivatives demonstrates the chemoselectivity of this transformation. In a synthesis of Axitinib (B1684631), a Heck coupling was performed selectively at the C3-bromo position, indicating that different bromine atoms on the indazole scaffold can be distinguished based on reaction conditions. beilstein-journals.org This suggests that the C5-bromo position of this compound is also a viable site for Heck coupling reactions.
Stille Coupling: The Stille reaction involves the coupling of the bromo-indazole with an organotin compound, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the C-C coupled product. wikipedia.org Although specific examples involving this compound are not detailed in the available literature, the principles of the Stille reaction are broadly applicable to aryl bromides of this type.
N-Alkylation and N-Functionalization of the Indazole Nitrogen Atoms
The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be alkylated or functionalized. Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, making regioselectivity a key challenge. nih.govd-nb.info
Regioselective N1- and N2-Alkylation Studies
The ratio of N1 to N2 alkylation products is highly dependent on several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.gov The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. d-nb.infonih.gov
N1-Selectivity: Conditions that favor thermodynamic control often lead to the N1-substituted product. Studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can provide high N1-selectivity, especially for indazoles with electron-deficient C3 substituents. d-nb.inforesearchgate.net For some substrates, a combination of cesium carbonate (Cs₂CO₃) in dioxane is effective for achieving high yields of N1-alkylated products. nih.gov
N2-Selectivity: Kinetically controlled conditions, such as reactions at lower temperatures, may favor the N2 isomer. The use of certain catalyst systems, such as TfOH with diazo compounds, has been reported to yield N2-alkylated products with high regioselectivity (N2/N1 up to 100/0). rsc.org Furthermore, substituents at the C7 position of the indazole ring can sterically hinder the N1 position, thereby promoting N2-alkylation. nih.gov
The following table summarizes various conditions and their effects on the regioselectivity of N-alkylation for different indazole substrates.
| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | N1:N2 Ratio | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 | 84% (total) | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alkyl tosylates | Cs₂CO₃ | Dioxane | N1 selective | 90-98% | nih.gov |
| 5-bromo-1H-indazole | Ethyl bromide | Cs₂CO₃ | DMF | 1.2:1 | 71% (total) | nih.gov |
| Various 1H-indazoles | Diazo compounds | TfOH | Not specified | Highly N2 selective | Good to excellent | rsc.org |
| Indazole (general) | Alkyl bromide | NaH | THF | Highly N1 selective | Good | d-nb.infonih.gov |
Stereochemical Considerations in N-Derivatization
When introducing chiral centers into indazole derivatives, stereochemical control is a critical consideration. While N-derivatization itself does not create a chiral center at the nitrogen atom, the introduction of a chiral substituent can lead to diastereomers. A more complex challenge is the creation of a chiral center on the indazole scaffold itself.
A notable strategy involves an umpolung approach, where N-(benzoyloxy)indazoles are used as electrophiles. This method has been successfully applied in a copper-hydride catalyzed C3-selective allylation to generate C3-allyl 1H-indazoles with quaternary stereocenters in high yield and excellent enantioselectivity. mit.edu The potential synthetic utility of these chiral products was demonstrated by further transformations, such as hydroboration-oxidation to form a primary alcohol or reduction of the double bond, without loss of enantiomeric purity. mit.edu
Oxidation and Reduction Reactions of the Indazole System and its Substituents
Reduction Reactions: The substituents on the this compound ring can undergo various reduction reactions. For instance, if a nitro group were present on the ring, it could be readily reduced to an amino group. Catalytic hydrogenation using palladium on charcoal (Pd/C) is a standard method for the smooth reduction of nitroindazoles to the corresponding aminoindazoles. africaresearchconnects.comresearchgate.net In some synthetic sequences, double bonds on side chains attached to the indazole ring have been reduced via diimide reduction or catalytic hydrogenation, which are mild enough to avoid reducing the bromo-substituent. ucsf.edu
Oxidation Reactions: The indazole ring is relatively stable to oxidation, but its substituents can be oxidized. The methyl group at the C6 position could potentially be oxidized to a carboxylic acid using strong oxidizing agents, although this might require harsh conditions. A milder form of oxidation involves the nitrogen atoms. For example, the formation of 2-methyl-2H-indazole 1-oxide has been observed during the thermal 1,7-electrocyclization of an azomethine ylide derived from 2-nitrobenzaldehyde. thieme-connect.de Additionally, some halogenation reactions on the indazole ring, for example with N-bromosuccinimide (NBS), are believed to proceed through a radical pathway initiated by the oxidant. nih.govrsc.org
Cyclization Reactions Leading to More Complex Heterocyclic Frameworks
This compound serves as a valuable scaffold for the synthesis of more complex, fused, or linked heterocyclic systems. The functional groups on the indazole, particularly the bromine atom and the N-H group, are key reaction sites for subsequent cyclization reactions.
For example, 6-bromo-1H-indazole has been used as a starting material to synthesize a series of novel 1,2,3-triazole derivatives. This was achieved via a 1,3-dipolar cycloaddition reaction involving an azide (B81097) intermediate attached to the indazole nitrogen. researchgate.net In another complex synthesis, a double Heck cyclization was employed after a Stille coupling to construct the core of the natural product quadrigemine C, demonstrating how halogenated heterocyclic cores can be key to forming polycyclic systems. wikipedia.org These examples highlight the utility of bromo-indazoles as building blocks for creating diverse and complex molecular structures.
Methodological Advancements in the Synthesis of this compound Derivatives
Recent years have seen significant progress in the synthesis of functionalized indazoles, moving beyond traditional methods. These advancements offer greater efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed C-H Activation/Annulation: Modern methods allow for the construction of the indazole ring through sequential C-H bond activation and intramolecular annulation. For instance, a Rh(III)/Cu(II) catalytic system has been used to synthesize 1H-indazoles from ethyl benzimidates and nitrosobenzenes under redox-neutral conditions. nih.gov
Copper-Mediated Cyclization: Copper-catalyzed reactions have proven effective for indazole synthesis. One approach involves the thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones followed by a Cu₂O-mediated cyclization. nih.gov Another scalable approach for synthesizing substituted indazoles like 5-bromo-4-fluoro-1-methyl-1H-indazole involves an intramolecular Ullmann-type reaction mediated by copper. thieme-connect.com
Metal-Free C-H Amination: To avoid the use of metals, methods involving direct C-H amination have been developed. Diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine to afford 1H-indazoles. nih.gov Another oxidant, [bis-(trifluoroacetoxy)iodo]benzene (PIFA), has also been used for direct aryl C-H amination of arylhydrazones. nih.gov
Silver-Mediated Synthesis: A silver(I)-mediated intramolecular oxidative C-H amination has been developed for the efficient construction of various 3-substituted 1H-indazoles. nih.gov
These advanced methodologies provide powerful tools for the synthesis of specifically substituted indazoles like this compound and its derivatives, facilitating their application in medicinal chemistry and materials science. researchgate.net
Development of Continuous Flow Synthesis for Enhanced Efficiency
While specific documentation on the continuous flow synthesis of this compound is not extensively detailed in public literature, the application of this technology to the broader class of substituted indazoles provides a framework for its potential implementation. Flow chemistry presents numerous advantages over traditional batch processing, including improved safety, better reproducibility, and greater scalability. acs.orgvapourtec.com This technology is particularly beneficial for managing reaction exotherms and performing reactions at elevated temperatures and pressures safely. acs.org
General strategies for indazole synthesis in flow reactors often involve the condensation of a substituted 2-fluorobenzaldehyde with a hydrazine derivative. acs.org In a typical setup, reagent solutions are pumped through a heated reactor coil, allowing for precise control over reaction time and temperature. For instance, a general method for synthesizing substituted N-methylindazoles utilizes a commercial flow reactor system where solutions are passed through a stainless steel reactor at temperatures ranging from 150 to 250 °C, maintained by a backpressure regulator. acs.org Another approach involves the thermal synthesis of N-arylindazoles, where a solution is pumped through series of coiled reactors at 150 °C. mdpi.com
The integration of other technologies, such as microwave assistance, into a continuous-flow organic synthesis (MACOS) setup has also been demonstrated for key chemical transformations like the Heck reaction, a type of palladium-catalyzed coupling relevant to bromo-indazoles. mdpi.com These methodologies showcase the potential for developing a safe, scalable, and efficient continuous flow process for the synthesis of this compound. acs.orgvapourtec.com
Catalytic Approaches (e.g., Palladium-Catalyzed Reactions)
The bromine atom on the indazole ring of this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions, with palladium-catalyzed transformations being particularly prominent. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the bromo-indazole with an organoboron compound, such as a boronic acid or its ester. Research on analogous 6-bromo-1H-indazole derivatives demonstrates that these reactions are typically carried out in the presence of a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base, such as cesium carbonate. rsc.org The reaction is often performed in a mixed solvent system, like dioxane and water, at elevated temperatures. rsc.org
Heck Coupling: The Heck reaction involves the coupling of the bromo-indazole with an alkene in the presence of a palladium catalyst. This method has been successfully applied to the synthesis of various indazole derivatives. rsc.org
The choice of catalyst, base, and solvent are critical parameters that are optimized to achieve high yields and selectivity in these transformations.
Table 1: Examples of Palladium-Catalyzed Reaction Conditions for Bromo-Indazoles This table is based on data for analogous bromo-indazole compounds.
| Reaction Type | Catalyst | Base | Solvent | Temperature | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂ | Cesium Carbonate | Dioxane/Water (4:1) | 100 °C | rsc.org |
| Intramolecular Amination | Pd(OAc)₂ | t-BuONa | Toluene | 100 °C | thieme-connect.de |
Yield Optimization and Purity Enhancement in Synthetic Protocols
Optimizing the yield and purity of this compound is paramount for its utility in subsequent applications. This is achieved through careful selection of the synthetic route and the implementation of robust purification protocols.
Purity enhancement relies on a variety of well-established laboratory and industrial techniques tailored to the physical properties of the compound and its impurities. Common methods include:
Recrystallization: This technique is used to purify solid compounds. For instance, related 2-azido-N-arylacetamides and other indazole derivatives have been purified by recrystallization from solvents like methanol. researchgate.net
Column Chromatography: A widely used method for separating compounds based on their differential adsorption to a stationary phase. The crude product of a 6-bromo-1H-indazole synthesis was purified by column chromatography to yield the final product. rsc.org A detailed protocol for a related bromo-indazole involved filtration through a silica (B1680970) gel pad with ethyl acetate.
Extraction and Washing: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in immiscible solvents. A comprehensive workup for 5-bromoindazole involved extraction with ethyl acetate, washing with water and brine, and drying over sodium sulfate.
Distillation: For compounds that are thermally stable, vacuum distillation can be an effective purification method. orgsyn.org
Slurrying: This involves suspending the crude solid product in a solvent in which it has low solubility to wash away more soluble impurities. The final step in one high-yield protocol involved slurrying the solids with heptane before filtering and drying under vacuum to produce the final product with 94% yield.
Table 2: Common Purification Methods for Bromo-Indazole Derivatives
| Purification Method | Description | Source |
|---|---|---|
| Column Chromatography | Separation on a silica gel column. | rsc.orgthieme-connect.de |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals. | researchgate.net |
| Extraction/Washing | Separating components based on solubility in different liquid phases (e.g., ethyl acetate and water). | |
| Slurrying/Filtration | Suspending the solid in a solvent to wash away impurities, followed by filtration. | google.com |
| Vacuum Distillation | Purification of thermally stable compounds by boiling at reduced pressure. | orgsyn.org |
Spectroscopic and Advanced Analytical Characterization of 5 Bromo 6 Methyl 1h Indazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 5-Bromo-6-methyl-1H-indazole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For indazole derivatives, the chemical shifts (δ) of the protons are influenced by the substituents on the heterocyclic and benzene (B151609) rings. In the ¹H NMR spectrum of a substituted indazole, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their relative positions. The methyl group protons of this compound would be expected to resonate in the upfield region, typically around δ 2.5 ppm. The N-H proton of the indazole ring is often observed as a broad singlet at a lower field, and its chemical shift can be solvent-dependent.
For instance, in a related compound, 5-bromo-1H-indazole, the proton signals are well-defined in the aromatic region. The precise chemical shifts for this compound would show distinct signals for the protons at positions 3, 4, and 7, with their multiplicity (singlet, doublet, etc.) dictated by the coupling with neighboring protons.
Interactive Data Table: Representative ¹H NMR Data for Substituted Indazoles
| Compound | Solvent | H3 (ppm) | H4 (ppm) | H7 (ppm) | Methyl (ppm) | NH (ppm) |
| 5-Bromo-1H-indazole | DMSO-d₆ | ~8.1 | ~7.6 | ~7.8 | - | ~13.2 |
| 6-Bromo-1H-indazol-3-amine | MeOD | - | 7.59 (d) | 7.3 (d) | - | - |
| 5-Bromo-3-phenyl-1H-indazole | CD₃COCD₃ | - | 8.27 (d) | 7.63 (m) | - | 12.57 (br) |
Note: This table presents generalized data for illustrative purposes. Actual chemical shifts can vary based on experimental conditions.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their electronic environment. Aromatic and heterocyclic carbons typically resonate in the range of δ 110-150 ppm. The carbon atom attached to the bromine (C5) would be expected to show a chemical shift influenced by the halogen's electronegativity. The methyl carbon (C6-CH₃) would appear in the upfield region, generally below δ 20 ppm. The positions of the signals for C3, C3a, C4, C5, C6, C7, and C7a provide a definitive fingerprint of the indazole core structure. cdnsciencepub.comresearchgate.net
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C3 | 130-140 |
| C3a | 120-125 |
| C4 | 115-125 |
| C5 | 110-120 |
| C6 | 130-140 |
| C7 | 110-120 |
| C7a | 140-150 |
| C6-CH₃ | 15-25 |
Note: These are estimated ranges and can be influenced by solvent and other experimental factors.
Multinuclear NMR for Tautomeric and Substituted Derivatives
Indazoles can exist in two tautomeric forms, 1H- and 2H-indazoles, and multinuclear NMR studies, particularly ¹⁵N NMR, are crucial for distinguishing between them. nih.gov The chemical shifts of the nitrogen atoms are significantly different in the two tautomers. nih.gov For substituted derivatives of this compound, multinuclear NMR can help elucidate the position of substitution and its effect on the electronic structure of the indazole ring. For example, the introduction of a nitro group can cause significant shifts in both ¹³C and ¹⁵N NMR spectra, providing insights into the electron distribution within the molecule. nih.govacs.org Solid-state NMR (CP/MAS) can also be employed to study the tautomerism of these compounds in the solid phase. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C₈H₇BrN₂). The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu
Electron ionization (EI) mass spectrometry can be used to study the fragmentation patterns of the molecule. The fragmentation of indazole derivatives often involves the cleavage of the pyrazole (B372694) ring and loss of substituents. researchgate.net For this compound, characteristic fragments might include the loss of the bromine atom, the methyl group, or HCN from the pyrazole ring. Analysis of these fragmentation patterns can provide valuable structural information and help to confirm the identity of the compound. researchgate.netnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The N-H stretching vibration of the indazole ring is typically observed as a broad band in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group would be seen in the 2850-2960 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* transitions. The position and intensity of these absorption maxima (λₘₐₓ) are influenced by the substituents on the indazole ring. The UV-Vis spectrum of an indazole derivative typically shows multiple absorption bands. The introduction of a bromo and a methyl group onto the indazole core would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indazole molecule. science-softcon.de
X-ray Diffraction Studies for Solid-State Structure Determination
For instance, the crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, a derivative, has been elucidated. nih.gov In this structure, the fused pyrazole and benzene rings are nearly co-planar, with a dihedral angle between them of just 2.36 (5)°. nih.gov The solid-state packing of this molecule is stabilized by a network of intermolecular forces, including N—H⋯N hydrogen bonds that form inversion dimers. nih.gov These dimers are further linked into a three-dimensional structure by C—H⋯O and C—H⋯Br hydrogen bonds, as well as aromatic π–π stacking interactions with a centroid–centroid separation of 3.7394 (6) Å. nih.gov Such detailed structural analysis is crucial for understanding how molecules interact in the solid state.
Table 1: Selected Crystallographic Data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₄BrN₃O₂ |
| Dihedral Angle (Pyrazole/Benzene) | 2.36 (5)° |
| π–π Stacking Separation | 3.7394 (6) Å |
Similarly, X-ray structures of four (1H-indazol-1-yl)methanol derivatives have been reported, providing the first crystallographic evidence for this type of compound. nih.govacs.org These studies revealed specific torsion angles for the 1-methanol substituent, which differ between the unsubstituted indazole derivative and its nitro-substituted counterparts. nih.govacs.org For the nitro-substituted derivatives, the average N2–N1–C–O and N1–C–O–H torsion angles were found to be 85.7° and 100.3°, respectively. acs.org This level of detail confirms molecular structure and provides insight into the conformational preferences dictated by different substituents.
Table 2: Torsion Angles in (1H-indazol-1-yl)methanol Derivatives
| Compound | Torsion Angle (N2–N1–C–O) | Torsion Angle (N1–C–O–H) |
|---|---|---|
| (1H-indazol-1-yl)methanol | 75.4° | 105.5° |
| (4-Nitro-1H-indazol-1-yl)methanol | 85.6° | 98.8° |
| (5-Nitro-1H-indazol-1-yl)methanol | 85.0° | 100.7° |
These examples underscore the power of X-ray diffraction in providing unambiguous structural proof and detailed conformational data for indazole derivatives, which can be extrapolated to understand the solid-state structure of this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an essential tool in synthetic chemistry for the separation, purification, and purity assessment of compounds. For this compound and its derivatives, various chromatographic methods are employed to ensure the isolation of the target molecule from reaction byproducts and starting materials.
Column chromatography is a standard purification technique. For example, a crude bromo-indazole derivative, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, was successfully purified using column chromatography on silica (B1680970) gel with a mobile phase of 20–30% ethyl acetate (B1210297) in hexane. nih.gov This method is effective for separating compounds based on their differential adsorption to the stationary phase.
High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for both analytical purity determination and preparative separation. Reverse-phase HPLC (RP-HPLC) is commonly used for indazole compounds. sielc.com A typical method for an indazole derivative might involve a C18 column, such as a Newcrom R1, with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique separates compounds based on their hydrophobicity and is highly effective for assessing the purity of final products and isolating impurities.
Table 3: Example HPLC Conditions for Indazole Derivative Separation
| Parameter | Description |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Newcrom R1 (or other C18 column) sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com |
| Application | Purity assessment, preparative separation, pharmacokinetic studies sielc.com |
For more complex analyses, such as metabolism studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It has been used to identify metabolites of 5-bromo-indazole-3-carboxamide derivatives from in vitro studies with human hepatocytes. researchgate.net Techniques like Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) allow for the identification of numerous metabolites formed through processes like hydroxylation, hydrolysis, and glucuronidation, demonstrating its utility in separating and identifying structurally related compounds in complex biological matrices. researchgate.net
Computational and Theoretical Studies on 5 Bromo 6 Methyl 1h Indazole
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties. nih.gov Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states, providing insights into electronic absorption spectra. nih.gov
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.gov This intramolecular charge transfer is a key feature in understanding molecular behavior. researchgate.net
DFT calculations are routinely used to determine the energies of these orbitals and visualize their distribution across a molecule. For instance, in a study of various novel indazole derivatives, DFT calculations using the B3LYP/6-311+ level of theory were performed to identify which compounds were better electron donors or acceptors based on their FMO energies. nih.gov The HOMO and LUMO distributions were found to span almost the entire indazole molecule, indicating a delocalized electronic system. nih.gov A smaller HOMO-LUMO gap in these studies correlated with higher chemical reactivity and biological activity. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |
|---|---|---|---|---|
| Indazole Derivative 8u nih.gov | -0.203 | -0.121 | 0.082 | Identified as a good electron donor due to higher HOMO energy. nih.gov |
| Indazole Derivative 8a nih.gov | -0.252 | -0.141 | 0.111 | Identified as a good electron acceptor due to lower LUMO energy. nih.gov |
| Benzyl-hydrazinecarbodithioate nih.gov | -0.267 | -0.181 | 0.086 | Low energy gap indicates high chemical reactivity and polarizability. nih.gov |
DFT calculations are instrumental in elucidating reaction mechanisms and predicting the regioselectivity of chemical transformations involving the indazole scaffold. The direct alkylation of 1H-indazoles, for example, often yields a mixture of N1 and N2-substituted products. beilstein-journals.org Understanding the factors that control this selectivity is crucial for synthetic utility.
A comprehensive DFT mechanistic study on the regioselective N1- and N2-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate revealed the critical role of the reagents and reaction conditions. beilstein-journals.orgresearchgate.net DFT calculations suggested that when cesium carbonate is used as the base, a chelation mechanism involving the cesium cation, the N2 atom, and the C3-carboxylate group favors the formation of the N1-substituted product. beilstein-journals.org In the absence of such chelation, other non-covalent interactions drive the formation of the N2 product. beilstein-journals.org Natural bond orbital (NBO) analyses, which calculate partial charges and Fukui indices, further support these proposed reaction pathways. beilstein-journals.orgresearchgate.net These theoretical models provide a sound basis for experimental observations and allow chemists to control the reaction outcome by choosing specific conditions. beilstein-journals.orgmit.edunih.govnih.gov
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.org It is plotted onto the molecule's electron density surface, creating a 3D map that visualizes the charge distribution. nih.gov Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral or near-neutral potential. rsc.org
MEP analysis can identify the most reactive sites of a molecule like 5-bromo-6-methyl-1H-indazole. For substituted indazoles and related heterocycles, the MEP map typically shows the most negative potential (red) localized around the electronegative nitrogen atoms of the pyrazole (B372694) ring, highlighting them as primary sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms, particularly the N-H proton, usually exhibit the most positive potential (blue), marking them as sites for nucleophilic interaction. nih.gov This analysis provides a clear, visual prediction of how the molecule will interact with other reagents, which is fundamental for designing new chemical reactions and understanding biological interactions. chemrxiv.orgrsc.org
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. frontiersin.org Molecular dynamics (MD) simulations are then often used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and conformational flexibility of the ligand-receptor interaction. tandfonline.com
Indazole derivatives are recognized as important scaffolds in medicinal chemistry, particularly as kinase inhibitors. frontiersin.orgnih.gov Molecular docking studies are frequently employed to predict how compounds like this compound might bind to the active site of a target protein, such as Fibroblast Growth Factor Receptor (FGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govmdpi.com
These simulations provide a detailed picture of the binding mode and the specific interactions that stabilize the complex. Key interactions often include:
Hydrogen Bonds: Formation of hydrogen bonds with amino acid residues in the protein's active site is a critical factor for binding affinity. For example, studies on indazole derivatives targeting VEGFR2 showed crucial hydrogen bonds forming between the indazole's NH group and amino acids like Thr916. nih.gov
π-π Stacking and Hydrophobic Interactions: The aromatic rings of the indazole core frequently engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as Phenylalanine (Phe). nih.gov
π-Cation Interactions: These occur between the electron-rich aromatic system of the ligand and a positively charged amino acid residue like Lysine (Lys) or Arginine (Arg). semanticscholar.org
Docking studies not only predict binding but also provide a binding energy score, which estimates the affinity of the ligand for the receptor. jocpr.com In a study of various indazole derivatives, compounds with the best (most negative) binding energy scores were identified as the most promising candidates for further development. nih.gov These computational predictions are essential for the rational design of new, more potent inhibitors. jocpr.com
| Indazole Derivative | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Arylsulphonyl Indazole 5 | VEGFR2 | Thr916, Glu917 | -9.0 (Interaction Energy) | nih.gov |
| Indazole Carboxamide 8v | DDR1 (PDB: 6FEW) | ASP784, LYS655, MET699 | -11.77 | nih.gov |
| 3-chloro-6-nitro-1H-indazole 13 | Trypanothione Reductase (TryR) | - | -40.02 (MM/GBSA) | tandfonline.com |
| N-trityl-5-azaindazole 3c | MDM2-p53 | GLN72, HIS73 | -359.20 | jocpr.com |
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.edu The indazole ring itself is a rigid aromatic system, but substituents attached to it can have multiple possible conformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models developed exclusively for this compound are not detailed in the available research, the principles of QSAR are fundamental to understanding its potential as a bioactive molecule.
A hypothetical QSAR study for a series of indazole analogs, including this compound, would involve calculating various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized as:
Electronic Descriptors: Such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding how the molecule interacts with biological targets.
Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters that describe the size and shape of the molecule.
Hydrophobic Descriptors: Commonly represented by the partition coefficient (log P), which indicates how the molecule distributes between a lipid and an aqueous phase, affecting its ability to cross cell membranes.
Topological Descriptors: Numerical indices derived from the graph representation of the molecule, which describe its connectivity and branching.
Once calculated, these descriptors would be used to build a statistical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that correlates them with experimentally determined biological activity (e.g., enzyme inhibition IC50 values). Such a model could then be used to predict the activity of new, unsynthesized indazole derivatives and to understand which structural features, such as the bromine atom at the 5-position or the methyl group at the 6-position, are critical for activity. For instance, structure-activity relationship (SAR) studies on other indazole derivatives have shown that the nature and position of substituents on the indazole ring can have a significant effect on potency and selectivity against various biological targets. nih.gov
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions
The journey of a drug candidate through the body is described by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction is a critical step in early-stage drug discovery to filter out compounds that are likely to fail in later clinical trials due to poor pharmacokinetic properties or toxicity. eurekaselect.com
For this compound, a computational ADMET assessment would predict several key parameters. Various software tools and web servers utilize algorithms based on large datasets of known compounds to make these predictions. rjptonline.org
Key Predicted ADMET Properties:
| Property Category | Predicted Parameter | Significance |
| Absorption | Gastrointestinal (GI) Absorption | Predicts the extent to which the compound is absorbed from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeability | Indicates whether the compound can cross the BBB to act on the central nervous system. | |
| Distribution | Plasma Protein Binding (PPB) | Estimates the percentage of the compound that will bind to proteins in the blood, affecting its availability to reach the target site. nih.gov |
| Volume of Distribution (Vd) | Predicts how widely the compound is distributed in the body's tissues versus the plasma. nih.gov | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential interactions with key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to adverse drug-drug interactions. |
| Excretion | Renal Clearance | Estimates the rate at which the compound is cleared from the body by the kidneys. |
| Toxicity | Ames Mutagenicity | Predicts the potential of the compound to cause DNA mutations, a key indicator of carcinogenicity. |
| hERG Inhibition | Assesses the risk of the compound blocking the hERG potassium channel, which can lead to cardiac arrhythmia. |
These in silico predictions help researchers prioritize compounds with more favorable drug-like properties for further synthesis and experimental testing.
Intermolecular Interaction Analysis (e.g., Hirshfeld and Fingerprint Analyses)
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This analysis is performed by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal). By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.
While a crystal structure and corresponding Hirshfeld analysis for this compound itself are not available, an analysis of a related compound, 5-[(5-nitro-1H-indazol-1-yl)methyl]isoxazole, illustrates the insights that can be gained. nih.gov The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red. nih.gov
A complementary tool is the two-dimensional fingerprint plot, which summarizes all the intermolecular contacts on the Hirshfeld surface. It plots the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The plot provides a percentage contribution for each type of atomic contact.
For the related indazole derivative, the key interactions contributing to the crystal packing were identified and quantified. nih.gov One could anticipate that the crystal structure of this compound would be stabilized by a similar, though not identical, set of interactions.
Table of Intermolecular Contact Contributions for a Representative Indazole Derivative (Data from 5-[(5-nitro-1H-indazol-1-yl)methyl]isoxazole) nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
| H···H | 36.3% | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces. |
| O···H / H···O | 23.4% | Indicates the presence of hydrogen bonding, likely C—H···O interactions in this case. |
| C···H / H···C | 13.4% | Relates to C-H···π interactions or general van der Waals contacts. |
| N···H / H···N | 11.4% | Suggests the presence of N-H···N or C-H···N hydrogen bonds, which are crucial for linking molecules into chains or networks. |
These analyses provide a detailed picture of how molecules recognize and arrange themselves in the solid state, which is fundamental for understanding physical properties like solubility and melting point, and for polymorphism studies in pharmaceutical development.
Biological Activities and Pharmacological Potential of 5 Bromo 6 Methyl 1h Indazole Derivatives
Anticancer and Anti-Proliferative Activities
The indazole core is a well-established pharmacophore in the development of anticancer agents, with several indazole-based drugs approved for clinical use. nih.govnih.gov Derivatives of 5-Bromo-6-methyl-1H-indazole build upon this foundation, demonstrating promising anti-proliferative effects across a range of cancer types. researchgate.netresearchgate.net
Inhibition of Cancer Cell Lines
A significant body of research has demonstrated the potent inhibitory effects of this compound derivatives against various human cancer cell lines. These compounds have shown efficacy in models of leukemia, liver, breast, and prostate cancer.
One study reported on a series of novel 1H-indazole-3-amine derivatives, with compound 6o exhibiting a notable inhibitory effect against the K562 chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.govdntb.gov.ua This particular compound also demonstrated a degree of selectivity, as its IC50 against the normal human embryonic kidney cell line (HEK-293) was significantly higher at 33.2 µM. nih.govdntb.gov.ua The same study also evaluated the activity of these derivatives against other cancer cell lines, including lung (A549), prostate (PC-3), and hepatoma (Hep-G2). nih.govdntb.gov.ua
Another research effort focused on 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives and assessed their ability to hinder the viability of three human cancer cell lines: HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia). researchgate.net
The following table summarizes the in vitro anti-proliferative activities of selected this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 |
| 6o | A549 | Lung Cancer | - |
| 6o | PC-3 | Prostate Cancer | - |
| 6o | Hep-G2 | Hepatoma | - |
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives | HEP3BPN 11 | Liver Cancer | - |
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives | MDA 453 | Breast Cancer | - |
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives | HL 60 | Leukemia | - |
Data for A549, PC-3, Hep-G2, HEP3BPN 11, MDA 453, and HL 60 cell lines were mentioned in the studies, but specific IC50 values for derivatives of this compound were not provided in the search results.
Modulation of Cellular Pathways and Cell Cycle Progression
The anticancer effects of this compound derivatives are linked to their ability to modulate key cellular pathways that control cell growth, proliferation, and survival. Research suggests that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
For instance, the derivative 6o was found to affect apoptosis and the cell cycle in a concentration-dependent manner. nih.govdntb.gov.ua Further investigation into its mechanism suggested an interaction with the p53/MDM2 pathway and inhibition of Bcl2 family members. nih.govdntb.gov.ua The p53 protein is a critical tumor suppressor, and its interaction with MDM2 is a key regulatory point in cell survival and apoptosis.
Other studies on related indazole derivatives have shown that they can induce G2/M cell cycle arrest. nih.govmdpi.com This phase of the cell cycle is a critical checkpoint before mitosis, and its disruption can prevent cancer cells from dividing. By interfering with cell cycle progression, these compounds can effectively halt the proliferation of malignant cells. mdpi.com
Inhibition of Tumor Growth in Preclinical Models
The promising in vitro activity of this compound derivatives has been extended to preclinical in vivo models of cancer. One study demonstrated that a synthesized indazole derivative, 2f , could suppress the growth of a 4T1 tumor model in vivo without causing obvious side effects. nih.gov The 4T1 tumor model is a commonly used animal model for metastatic breast cancer. This finding suggests that these compounds have the potential for further development as therapeutic agents that can inhibit tumor growth in a living organism.
Targeting Specific Protein Kinases
Protein kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. The indazole scaffold is a common feature in many kinase inhibitors. nih.gov Derivatives of this compound have been investigated for their ability to target specific protein kinases involved in cancer progression.
While research specifically on this compound derivatives is ongoing, the broader class of indazole compounds has been shown to inhibit a variety of kinases, including:
Akt: A key kinase in the PI3K/AKT/mTOR signaling pathway, which is critical for regulating cellular growth and survival and is often hyperactivated in cancer. nih.govias.ac.inucsf.edu
Polo-like kinase 4 (PLK4): A serine/threonine kinase that is a crucial regulator of cell mitosis. Overexpression of PLK4 is linked to the development and progression of several cancers, including breast cancer. rsc.org
Fibroblast growth factor receptors (FGFRs): A family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and angiogenesis. nih.gov
Protein Kinase CK2: An enzyme often found to be overactive in cancer cells, contributing to tumor growth. nih.gov
The development of isoform-selective Akt inhibitors based on an indazole scaffold has been a focus of research to better understand the complex biology controlled by these critical kinases. nih.gov
Mechanism of Kinase Inhibition
The primary mechanism by which many indazole-based kinase inhibitors function is through competitive inhibition at the ATP binding site of the target kinase. nih.gov By occupying this site, the inhibitor prevents the binding of ATP, which is necessary for the kinase to perform its function of phosphorylating downstream substrates. This blockage of kinase activity disrupts the signaling pathways that promote cancer cell growth and survival. The structural design of these indazole derivatives allows for specific interactions within the ATP binding pocket, which can contribute to their potency and selectivity for certain kinases.
Anti-inflammatory Properties
In addition to their anticancer potential, derivatives of this compound have been recognized for their potential anti-inflammatory properties. chemimpex.com The indazole nucleus is present in various compounds with a wide range of biological activities, including anti-inflammatory effects. researchgate.net While the primary focus of recent research has been on their oncological applications, the structural characteristics of these compounds make them promising candidates for the development of novel anti-inflammatory agents. chemimpex.com Further research is needed to fully elucidate the mechanisms and therapeutic potential of this compound derivatives in treating inflammatory conditions.
Antimicrobial Activities
Derivatives of this compound have been investigated for their potential to combat microbial infections, demonstrating a spectrum of activity against various pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
A series of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core, which can be considered structurally related to this compound, have been synthesized and evaluated for their antibacterial properties. The findings from this research indicate that certain derivatives exhibit moderate to good inhibitory activity, particularly against Gram-positive bacteria. researchgate.net
Specifically, compounds within this series demonstrated notable efficacy against Bacillus subtilis. While testing was also conducted against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, the inhibitory effects against these strains were less pronounced. researchgate.net
The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. For the active compounds against Bacillus subtilis, the MIC values provide a quantitative assessment of their efficacy.
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide | Bacillus subtilis | Data not explicitly provided, described as moderately active |
| 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide | Bacillus subtilis | Data not explicitly provided, described as moderately active |
| 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)acetamide | Bacillus subtilis | Data not explicitly provided, described as potentially active |
| 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide | Bacillus subtilis | Data not explicitly provided, described as potentially active |
Antifungal Efficacy
The same series of 6-bromo-1H-indazole-tethered 1,2,3-triazole derivatives was also screened for antifungal activity. One derivative, 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-chlorophenyl)acetamide, was identified as having activity against the fungal pathogen Candida albicans. However, the remaining synthesized molecules did not show an inhibitory effect against Candida albicans or Aspergillus niger. researchgate.net
| Compound Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-chlorophenyl)acetamide | Candida albicans | Data not explicitly provided, described as active |
Anti-tubercular Activity
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for this compound derivatives have not been fully elucidated. However, based on the general understanding of indazole-based antimicrobials, several potential mechanisms can be proposed. It is suggested that these compounds may exert their effects by inhibiting key bacterial enzymes that are crucial for processes such as cell wall synthesis or DNA replication. researchgate.net Another possible mechanism is the disruption of the bacterial cell membrane, which leads to increased permeability and ultimately results in cell death. The presence of the bromine atom on the indazole ring is thought to enhance the lipophilicity of the molecule, which could facilitate its penetration into bacterial cells and improve its interaction with intracellular targets. researchgate.net
Enzyme and Receptor Modulation
Derivatives of this compound have been synthesized and investigated for their ability to interact with and modulate the activity of various enzymes and receptors, highlighting their potential in treating a range of diseases, including cancer and neurodegenerative disorders.
Inhibition of Specific Enzymes and Receptors
Research has demonstrated that derivatives of this compound can act as potent inhibitors of several key enzymes and can also modulate the function of important receptors.
Protein Kinase Inhibition: Derivatives of this compound have been identified as inhibitors of protein kinases, which are a large family of enzymes that play a central role in regulating a wide variety of cellular processes. One notable target is the serine/threonine protein kinase AKT, also known as Protein Kinase B (PKB). The AKT signaling pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Inhibition of AKT is therefore a key therapeutic strategy in oncology.
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: Specific derivatives of this compound have been developed as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and inhibition of LRRK2 kinase activity is a promising therapeutic approach for this neurodegenerative disorder.
Estrogen Receptor (ER) Modulation: The this compound scaffold has been utilized in the development of estrogen receptor (ER) modulators. The estrogen receptor is a key target in the treatment of hormone-receptor-positive breast cancer. Compounds that can modulate the activity of this receptor can have significant therapeutic benefits.
| Derivative Class | Target Enzyme/Receptor | Therapeutic Area |
|---|---|---|
| Thiadiazole derivatives | AKT (Protein Kinase B) | Cancer |
| Substituted indazole derivatives | Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease |
| Substituted indazole derivatives | Estrogen Receptor (ER) | Breast Cancer |
Modulation of Critical Biological Pathways
Indazole derivatives have been shown to modulate numerous biological pathways critical to disease progression, particularly in oncology. Their mechanism of action often involves the inhibition of specific enzymes and protein kinases that are overactive in cancer cells. nih.govchemimpex.com
Several research efforts have focused on designing indazole-based compounds as kinase inhibitors. nih.gov Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of many cancers. For example, various 1H-indazole derivatives have been developed and evaluated for their inhibitory activity against the following targets:
Pim Kinases: 6-azaindazole derivatives have shown picomolar biochemical potency against all three Pim kinases, which are involved in cell survival and proliferation. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives were discovered to inhibit FGFR1-3, with IC₅₀ values ranging from 0.8 to 90 μM. nih.gov These receptors play a role in tumor angiogenesis and cell proliferation. nih.gov
Epidermal Growth Factor Receptor (EGFR): Through structure-guided drug design, 1H-indazole derivatives have been synthesized that show strong potency against EGFR kinases, including the T790M mutant which is associated with drug resistance. IC₅₀ values of 5.3 nM and 8.3 nM have been reported for EGFR T790M and EGFR kinases, respectively. nih.gov
Extracellular Signal-Regulated Kinase (ERK1/2): 1H-indazole amide derivatives have been designed that demonstrate excellent enzymatic and cellular activity against ERK1/2, with IC₅₀ values in the low nanomolar range. nih.gov
CRAF Kinase: Novel 3-carboxamido-2H-indazole-6-arylamide derivatives have been reported as selective CRAF inhibitors, displaying potent antiproliferative activity against melanoma cell lines. nih.gov
Beyond kinase inhibition, indazole derivatives also target other crucial pathways. Certain 3-substituted 1H-indazoles have been investigated as inhibitors of the IDO1 enzyme, which is involved in immune evasion in cancer, with IC₅₀ values as low as 720 nM. nih.gov Additionally, some 1H-indazole derivatives have been identified as potent selective estrogen receptor degraders (SERDs), which are valuable in treating hormone-receptor-positive breast cancer. nih.gov
| Target/Pathway | Indazole Derivative Type | Reported Activity (IC₅₀) | Therapeutic Area |
|---|---|---|---|
| Pim Kinases | 6-azaindazoles | Picomolar potency | Oncology |
| FGFR1-3 | 1H-indazole-based derivatives | 0.8–90 μM | Oncology |
| EGFR (T790M) | 1H-indazole derivatives | 5.3 nM | Oncology |
| ERK1/2 | 1H-indazole amide derivatives | 9.3–25.8 nM | Oncology |
| IDO1 Enzyme | 3-substituted 1H-indazoles | 720 nM | Oncology |
| Estrogen Receptor-α (ER-α) | 1H-indazole derivatives (SERDs) | 0.7 nM | Oncology (Breast Cancer) |
Neuropharmacological and Neuroprotective Potential
The indazole scaffold is a promising framework for developing agents that act on the central nervous system. chemimpex.com Derivatives have been investigated for their potential in treating neurodegenerative diseases and other neurological disorders. chemimpex.comnih.gov
One area of investigation is the inhibition of pathways associated with neurodegeneration. For instance, an indazole derivative, 6-amino-1-methyl-indazole (AMI), has been shown to exert a neuroprotective effect by inhibiting tau hyperphosphorylation. researchgate.net Abnormal tau phosphorylation is a key pathological feature of several neurodegenerative conditions, including Parkinson's disease and Alzheimer's disease. researchgate.netcore.ac.uk
Furthermore, the structural similarity of indazoles to indoles has led to their exploration as bioisosteres in compounds targeting serotonin (B10506) receptors. acs.org The serotonin system is implicated in a wide range of neurological and psychiatric conditions. A new series of serotonin 5-HT6 receptor ligands incorporating a selenoether linker showed neuroprotective effects against rotenone-induced neurotoxicity and reversed memory impairment in animal models. core.ac.uk One compound from this series demonstrated procognitive and anxiolytic-like properties, highlighting the potential of targeting this receptor with novel chemical scaffolds. core.ac.uk
Antioxidant Activities
Oxidative stress is a key factor in the pathogenesis of many diseases. Some indazole derivatives have been specifically evaluated for their antioxidant properties. researchgate.net A series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were synthesized and assessed for their antioxidant capabilities alongside their anticancer activities. researchgate.net
The neuroprotective effects of certain compounds are also linked to their antioxidant activity. core.ac.uk For example, some organoselenium compounds, which can be incorporated into heterocyclic structures like indazoles, exhibit antioxidant properties by mimicking the action of glutathione (B108866) peroxidase (GPx), an important antioxidant enzyme in the brain. core.ac.uk This dual action—targeting specific neurological pathways while also combating oxidative stress—makes these compounds attractive candidates for further development. core.ac.uk
Other Pharmacological Investigations (e.g., cardiovascular effects, anti-parasitic properties)
The therapeutic potential of indazole derivatives extends beyond oncology and neurology. Significant research has been conducted on their effects on the cardiovascular system. nih.gov
Indazole derivatives have demonstrated a range of beneficial cardiovascular effects:
Cardioprotection: The derivative DY-9760e has shown cardioprotective effects against ischemic/reperfusion injury. nih.gov
Anti-platelet and Vascular Effects: YC-1, another indazole derivative, is an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system. This activity makes it a candidate for treating circulatory disorders involving platelet aggregation and vascular contraction. nih.gov
Anti-hypertensive Effects: 7-nitroindazole (B13768) has been shown to have an anti-hypertrophic effect on the heart and reduce the wall thickness of major arteries. nih.gov
Anti-atherosclerosis: The derivative indazole-Cl may help prevent atherosclerosis by activating estrogen receptor-β and suppressing inflammation. nih.gov
The broad biological activity of the indazole core suggests its potential in other areas as well, including as anti-parasitic agents, though this remains a less explored field compared to its application in cancer and cardiovascular disease. researchgate.net
| Pharmacological Effect | Indazole Derivative | Mechanism/Application |
|---|---|---|
| Cardioprotection | DY-9760e | Protection against ischemic/reperfusion injury |
| Anti-platelet Aggregation | YC-1 | Activator of soluble guanylyl cyclase |
| Anti-hypertensive | 7-nitroindazole | Reduces cardiac hypertrophy and artery wall thickness |
| Anti-atherosclerosis | Indazole-Cl | Suppresses inflammation in atherosclerosis |
Structure Activity Relationship Sar Studies of 5 Bromo 6 Methyl 1h Indazole Analogs
Impact of Bromine and Methyl Substituents on Biological Activity and Reactivity
Research on halogenated indazoles has shown that the position and nature of the halogen can drastically alter potency and selectivity. For instance, in a series of serotonin (B10506) receptor 2 (5-HT2) agonists, a 5-bromo analog demonstrated high potency across all 5-HT2 subtypes. nih.gov The bromine atom is also a versatile synthetic handle, allowing for the introduction of other functional groups via cross-coupling reactions, which can lead to analogs with improved target binding affinity. nih.gov
The methyl group at the C6 position also plays a crucial role. Its small size and lipophilic nature can contribute to favorable van der Waals interactions within the binding pocket of a target protein. Furthermore, the placement of a methyl group can influence the metabolic stability of the compound by sterically hindering potential sites of metabolic oxidation. This can lead to an improved pharmacokinetic profile. In the development of inhibitors for the c-Jun N-terminal kinase-3, substituted 6-anilinoindazoles have been described, highlighting the importance of substitution at this position. austinpublishinggroup.com
The combination of the 5-bromo and 6-methyl substituents creates a unique electronic and steric profile that serves as a foundation for developing novel therapeutic agents, particularly in the fields of oncology and inflammation. chemimpex.com
Influence of Indazole Ring Substitution Patterns on Therapeutic Efficacy
The therapeutic efficacy of indazole-based compounds is highly dependent on the substitution pattern around the core ring structure. SAR studies have demonstrated that modifications at positions C3, C4, C5, and C7 can lead to significant changes in biological activity and target selectivity.
Substituents at the C3 position are crucial for the activity of many indazole derivatives. For example, the introduction of a suitably substituted carbohydrazide moiety at the C3 position has been shown to be critical for potent inhibitory activity against the IDO1 enzyme. mdpi.comnih.gov Similarly, 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of human GSK-3, with substitutions on the amide group influencing potency. nih.gov
The C4 position is another site where modification can impact activity. Introduction of a bromine atom at C4 has yielded a compound with potent neuronal nitric oxide synthase inhibitory activity. austinpublishinggroup.com Furthermore, structure-activity relationship studies on 4-substituted indazole series have led to compounds with good to moderate activity at the Nav1.7 sodium channel and improved pharmacokinetic profiles. nih.gov
As discussed previously, the C5 and C6 positions are also critical. In addition to the influence of bromo and methyl groups, other substitutions have been explored. For instance, a methyl group at the 5-position of an indazole ring was found to be less potent than methoxy derivatives in a series of GSK-3β inhibitors, indicating the importance of this group for high potency. nih.gov Aryl groups on the C6 position have been found to be crucial for the inhibitory activities of certain kinase inhibitors. nih.gov
Substitutions at the C7 position have also been shown to be important, with 7-nitroindazole (B13768) being a known nitric oxide synthase inhibitor. austinpublishinggroup.com
The following table summarizes the impact of various substitution patterns on the therapeutic potential of indazole analogs.
| Position | Substituent | Target/Activity | Reference |
| C3 | Carbohydrazide moiety | IDO1 Enzyme Inhibition | mdpi.comnih.gov |
| C3 | 1H-indazole-3-carboxamide | GSK-3 Inhibition | nih.gov |
| C4 | Bromine | Neuronal Nitric Oxide Synthase Inhibition | austinpublishinggroup.com |
| C4 | Various | Nav1.7 Channel Activity | nih.gov |
| C5 | Methoxy group | GSK-3β Inhibition | nih.gov |
| C6 | Aryl groups | Kinase Inhibition | nih.gov |
| C7 | Nitro group | Nitric Oxide Synthase Inhibition | austinpublishinggroup.com |
Role of N-Substitution on Pharmacological Profile
Substitution at the nitrogen atoms of the indazole ring, particularly at the N1 position, has a profound effect on the pharmacological profile of the resulting analogs. The N1 position is often a key point for modification to modulate potency, selectivity, and pharmacokinetic properties.
SAR studies on inhibitors of EZH2 and EZH1 have revealed that various substituents at the N-1 position of the indazole ring have stronger effects on EZH1 potency than on EZH2 potency. mdpi.com This highlights the role of N-substitution in achieving selectivity between closely related enzyme isoforms.
In the context of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a structure-based design strategy was applied to a weakly active unsubstituted 1H-indazole-3-carboxamide. nih.gov By introducing a three-carbon linker between the N1 position and different heterocycles, researchers were able to significantly enhance the inhibitory activity. nih.gov For example, the introduction of a piperidine-containing propyl chain at N1 led to a compound with an IC50 of 36 μM, while a 2,3-dioxoindolin-1-yl)propyl substituent resulted in a more potent compound with an IC50 of 6.8 μM. nih.gov
Correlation between Molecular Structure and Target Binding Affinity
The binding affinity of 5-Bromo-6-methyl-1H-indazole analogs to their biological targets is directly correlated with their three-dimensional structure and the specific intermolecular interactions they form within the binding pocket. Molecular docking and X-ray crystallography studies have provided valuable insights into these interactions.
For instance, in the case of fibroblast growth factor receptor 1 (FGFR1) inhibitors, docking studies have shown that the N–H of the indazole ring forms a crucial hydrogen bond with the hinge residue Glu562, while the nitrogen atom of the indazole group and the N–H of an amide bond can form hydrogen bonds with Ala564. nih.gov The phenyl ring of the indazole moiety can also participate in π–π stacking interactions with residues like Phe489. nih.gov
Similarly, for Aurora kinase inhibitors, molecular docking analysis suggests that the indazole core can bind to hinge residues such as Glu211 and Ala213. nih.gov Specific substituents can then form additional interactions; for example, a sulfonyl group can form a hydrogen bond with Lys141, and a carboxylic acid can interact with Thr217 and Arg220, contributing significantly to potency. nih.gov
In the development of serotonin receptor agonists, in silico docking studies of a potent 5-bromo-indazole analog suggested that its high potency may be a result of a halogen-bonding interaction between the bromine atom and a phenylalanine residue (Phe2345.38) in the 5-HT2A orthosteric pocket. nih.govsemanticscholar.org This type of interaction, where the halogen atom acts as an electrophilic region, can significantly contribute to binding affinity.
Computational Approaches in SAR Elucidation
Computational chemistry plays an increasingly vital role in elucidating the structure-activity relationships of indazole analogs. Techniques such as molecular docking, density functional theory (DFT), and quantitative structure-activity relationship (QSAR) modeling are powerful tools for understanding and predicting the biological activity of these compounds.
Molecular docking is widely used to predict the binding mode and affinity of ligands to their target proteins. For example, docking studies on novel indazole derivatives against renal cancer receptors (PDB: 6FEW) helped identify compounds with the highest binding energies, indicating their potential as therapeutic agents. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. nih.gov
Density Functional Theory (DFT) calculations are employed to study the physicochemical properties and electrostatic potential of molecules. nih.gov DFT can help in understanding the electronic characteristics of indazole derivatives and how substituents influence these properties, which in turn affects their interaction with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to find correlations between the chemical structures of compounds and their biological activities. nih.gov By developing QSAR models for indazole compounds, researchers can identify essential structural descriptors that are responsible for their inhibitory mechanisms. nih.gov This information is invaluable for designing new analogs with improved potency.
Molecular dynamics (MD) simulations can further be used to assess the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. researchgate.net Together, these computational approaches provide a rational framework for the design and optimization of novel this compound analogs with desired therapeutic properties.
Advanced Applications of 5 Bromo 6 Methyl 1h Indazole Beyond Medicinal Chemistry
Applications in Agrochemical Development
The indazole moiety is a recognized pharmacophore in the design of bioactive compounds, and this extends to the agricultural sector. The specific substitution pattern of 5-Bromo-6-methyl-1H-indazole offers a strategic starting point for the synthesis of complex molecules with potential applications in crop protection.
Precursors for Herbicides and Pesticides
This compound is explored in agrochemical formulations where it can serve as a precursor for the development of new pesticides and herbicides. chemimpex.com The presence of the bromine atom and the methyl group on the indazole ring provides reactive sites for further chemical modifications, allowing for the synthesis of a diverse library of potential agrochemicals. The stability and compatibility of this compound with various reaction conditions make it a suitable intermediate for creating molecules designed to target specific biological pathways in pests and weeds. chemimpex.com
While detailed public research on specific herbicidal or pesticidal compounds derived directly from this compound is limited, the broader class of indazole derivatives has shown promise in this area. For instance, research into novel 6-indazolyl-2-picolinic acids has demonstrated their potential as herbicidal molecules. nih.gov This underscores the potential of the indazole scaffold, and by extension this compound, as a key component in the discovery of new crop protection agents.
Utility in Materials Science
The application of this compound in materials science is an emerging area of interest, driven by the compound's potential to be incorporated into novel functional materials. The aromatic and heterocyclic nature of the indazole core, combined with the electronic influence of the bromo and methyl substituents, can impart desirable properties to newly synthesized materials.
Synthesis of Novel Materials (e.g., Polymers, Coatings)
There is an interest in utilizing this compound in the creation of new materials, including polymers and coatings. The compound can be functionalized and then polymerized, or used as an additive to impart specific properties to a material. The incorporation of the indazole unit into a polymer backbone could influence properties such as thermal stability, conductivity, and optical characteristics. Similarly, as a component in coatings, it could enhance durability, adhesion, or provide specific functionalities.
Organic Electronics and Photonic Devices
While direct research on this compound in organic electronics and photonics is not extensively documented, the structurally similar compound, 6-Bromo-5-methyl-1H-indazole, is being explored for its potential applications in these fields. chemimpex.com This suggests that indazole derivatives, in general, are of interest for the development of materials for such advanced applications. The potential for these compounds to be used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic components is an active area of research.
Formation of Stable Complexes with Metal Ions for Catalysis and Sensor Technology
The nitrogen atoms in the pyrazole (B372694) ring of the indazole structure can act as ligands, forming stable complexes with a variety of metal ions. This property is being investigated for the related compound, 6-Bromo-5-methyl-1H-indazole, with potential applications in catalysis and sensor technology. chemimpex.com The formation of such metal complexes can lead to new catalysts with unique reactivity and selectivity. Furthermore, the interaction of these complexes with specific analytes could be harnessed for the development of novel chemical sensors.
Development of Organic Semiconductors
The development of organic semiconductors is a key area within materials science, with applications in flexible displays, printable electronics, and sensors. While specific research on this compound as an organic semiconductor is not widely available, the broader class of indazole-containing molecules is of interest due to their electronic properties. The ability to tune the electronic characteristics of the indazole ring through substitution makes them promising candidates for the design of new organic semiconductor materials.
Chemical Biology Applications
The unique structural characteristics of this compound make it a valuable tool in chemical biology. The indazole scaffold is a recognized pharmacophore found in many bioactive molecules, and the specific substitution pattern of this compound—a bromine atom at position 5 and a methyl group at position 6—provides a foundation for nuanced molecular interactions and further chemical modification. Researchers in biochemical fields utilize it to probe biological systems, aiding in the understanding of cellular processes and disease mechanisms. chemimpex.com
Design of Chemical Probes for Studying Biological Processes
The this compound structure serves as a versatile scaffold for the design of chemical probes intended to investigate complex biological processes. A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein, to study its function. The design of such probes requires a molecular framework that can be systematically modified to optimize potency, selectivity, and physicochemical properties.
The indazole core of this compound provides a rigid, bicyclic structure that can be oriented within the binding sites of biological macromolecules. The bromine atom at the C5 position is a particularly useful functional handle. It can be exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the attachment of various reporter groups (e.g., fluorophores, biotin (B1667282) tags) or other molecular fragments to create highly specific probes. ias.ac.in For instance, a new series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized from a 5-bromo-1H-indazole derivative using a Suzuki coupling reaction to explore their biological activity. ias.ac.in
The methyl group at the C6 position influences the molecule's steric and electronic properties, which can affect its binding affinity and selectivity for a target protein. By serving as a foundational structure, this compound allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of developing potent and selective chemical probes to elucidate biological pathways. researchgate.net
Investigations into Enzyme Interactions and Signaling Pathways
Derivatives of this compound have been instrumental in the investigation of enzyme interactions and the modulation of cellular signaling pathways. The indazole nucleus is a key feature in numerous enzyme inhibitors, particularly kinase inhibitors, which are crucial for studying the signaling cascades that regulate cell growth, differentiation, and survival. chemimpex.com
One area of investigation involves the Akt kinase signaling pathway, a critical node in cellular regulation that is often dysregulated in cancer. ias.ac.in Researchers have synthesized and evaluated 5-bromo-indazole derivatives for their ability to inhibit Akt kinase. In one study, a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, derived from a 5-bromo-indazole precursor, were evaluated for their inhibitory activity against Akt kinase, demonstrating the utility of this scaffold in targeting specific enzymes. ias.ac.in
Furthermore, the broader class of indazole derivatives has shown potential in targeting other enzymes. For example, studies on indazole-based Schiff bases have identified potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net Kinetic studies of these indazole derivatives revealed competitive inhibition mechanisms, providing insight into how these molecules interact with the enzyme's active site. researchgate.net Although these studies were not performed on this compound itself, they highlight the potential of the bromo-indazole scaffold for developing tools to study enzyme function.
| Indazole Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1H-pyridin-4-yl-3,5-disubstituted indazoles | Akt Kinase | Evaluated at 10 µM concentration | ias.ac.in |
| Indazole Schiff Bases | α-glucosidase | 9.4 ± 0.1 µM (most potent analog) | researchgate.net |
Role in Analytical Chemistry as a Reference Standard
In analytical chemistry, a reference standard is a highly purified and well-characterized substance used to confirm the identity and determine the concentration of other substances. Given its stable, solid form and well-defined chemical structure, this compound is suitable for use as a reference standard in various analytical applications. chemimpex.com Its isomeric counterpart, 6-Bromo-5-methyl-1H-indazole, is noted for its utility as a standard in analytical methods for the detection and quantification of similar compounds. chemimpex.com
The primary application for this compound as a reference standard would be in the context of research and development for new pharmaceuticals or other bioactive molecules derived from it. Its uses would include:
Method Development : Establishing and validating chromatographic methods (e.g., HPLC, GC) for the separation and quantification of the compound and its derivatives.
Quality Control : Serving as a benchmark for the quality control of its own synthesis, ensuring purity and identity of the starting material before it is used in subsequent reactions.
Impurity Profiling : Aiding in the identification and quantification of impurities and degradation products in more complex molecules that use this compound as a synthetic precursor.
Pharmacokinetic Studies : Acting as a standard for the quantification of metabolites in biological samples during preclinical studies of drugs derived from this scaffold.
While this compound may not be an official pharmacopeial reference standard, its availability in high purity makes it an essential tool for ensuring the accuracy, precision, and reliability of analytical data in research and manufacturing settings that utilize this chemical. chemimpex.com
Future Research Directions and Translational Challenges in 5 Bromo 6 Methyl 1h Indazole Research
Exploration of Novel Synthetic Pathways for Enhanced Yields and Green Chemistry Principles
While classical methods for indazole synthesis, such as the cyclization of o-haloaryl N-sulfonylhydrazones or diazotization of ortho-alkylanilines, are established, future research must focus on developing more efficient, scalable, and environmentally benign synthetic routes. nih.gov Modern synthetic organic chemistry offers several promising avenues.
Novel Synthetic Strategies:
Palladium-Catalyzed Reactions: Methods involving palladium-catalyzed intramolecular C-H amination or coupling reactions offer high efficiency and functional group tolerance, which could be adapted for the synthesis of the 5-bromo-6-methyl-1H-indazole core. acs.org
[3+2] Cycloaddition Reactions: The construction of the indazole skeleton via a [3+2] annulation approach, using arynes and various hydrazone derivatives, presents a versatile and mild alternative to traditional methods. organic-chemistry.orgnih.gov This could allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
One-Pot, Multi-Component Reactions: Designing a one-pot synthesis from readily available starting materials would significantly improve efficiency and reduce waste. For instance, copper-catalyzed three-component reactions of 2-halobenzaldehydes, primary amines, and sodium azide (B81097) have been successful for other indazoles and could be optimized for this specific compound. organic-chemistry.org
Adherence to Green Chemistry Principles: Future synthetic explorations should prioritize the principles of green chemistry. This includes the use of less hazardous solvents, such as polyethylene (B3416737) glycol (PEG), or employing solvent-free "grinding" protocols that have proven effective for other indazole derivatives. samipubco.com The use of milder, recyclable catalysts like ammonium (B1175870) chloride or copper oxide nanoparticles can also reduce the environmental impact. organic-chemistry.orgsamipubco.com Furthermore, developing electrochemical methods for specific reaction steps could eliminate the need for external chemical oxidants, further enhancing the sustainability of the synthesis. organic-chemistry.org A comparison of potential synthetic approaches is detailed in Table 1.
| Synthetic Approach | Potential Advantages | Key Considerations for this compound | Reference |
|---|---|---|---|
| Classical Diazotization | Well-established, uses simple precursors. | May involve harsh reagents and produce significant waste. | |
| Palladium-Catalyzed C-N Coupling | High yields, good functional group tolerance, regioselective. | Cost of palladium catalyst, need for ligand optimization. | acs.org |
| [3+2] Annulation with Arynes | Mild reaction conditions, direct access to diverse analogs. | Generation and handling of reactive aryne intermediates. | nih.gov |
| Green One-Pot Synthesis | Reduced waste, lower cost, operational simplicity, eco-friendly. | Optimization of reaction conditions (catalyst, solvent) for high yield. | organic-chemistry.orgsamipubco.com |
Discovery of New Biological Targets and Mechanisms of Action
The indazole scaffold is a privileged structure in medicinal chemistry, particularly known for its utility in developing protein kinase inhibitors. rsc.org Many indazole-containing drugs, such as axitinib (B1684631) and pazopanib (B1684535), target kinases involved in angiogenesis and tumor proliferation. pnrjournal.com Future research on this compound should aim to both explore its activity against known targets and to identify novel biological pathways it may modulate.
Potential kinase targets for derivatives of this compound include a wide array of receptor tyrosine kinases (RTKs) and serine/threonine kinases implicated in cancer and inflammatory diseases. rsc.org These include, but are not limited to, VEGFR, EGFR, FGFR, AXL, and Aurora kinases. nih.govnih.govbenthamdirect.com The primary mechanism of action for such inhibitors is typically competitive binding at the ATP-binding site of the kinase domain, thereby preventing phosphorylation of downstream substrates and disrupting signaling cascades. nih.gov
Beyond kinases, the indazole core has been associated with other biological activities. nih.gov For example, certain bromo-indazole derivatives have shown potential as inhibitors of the bacterial cell division protein FtsZ, suggesting a possible role in developing new antimicrobial agents. nih.gov Further screening of this compound and its derivatives against diverse biological targets is a critical step in uncovering its full therapeutic potential.
Development of Multi-Targeted Therapeutic Agents
The complexity of diseases like cancer and neurodegenerative disorders often involves multiple redundant or interacting signaling pathways, which can lead to resistance against single-target therapies. nih.gov This has spurred interest in developing multi-targeted agents that can simultaneously inhibit several key pathological drivers. The indazole scaffold is well-suited for this purpose. nih.gov
For instance, research has shown that indazole derivatives can be designed to act as dual inhibitors of targets like Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), both of which are important in lung squamous cell carcinoma. nih.gov Similarly, other indazole-based compounds have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Histone Deacetylases (HDACs). nih.gov
Future work on this compound should explore its potential as a scaffold for multi-target inhibitors. This involves designing derivatives that can effectively bind to the active sites of two or more distinct, disease-relevant proteins. This strategy could offer improved efficacy and a higher barrier to the development of drug resistance. nih.govnih.gov
Integration of Advanced Computational Methods for Rational Drug Design
Translational challenges in drug development, such as high attrition rates and costs, can be mitigated by the early integration of advanced computational methods. openmedicinalchemistryjournal.com Rational drug design, leveraging tools like molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, is essential for the efficient optimization of lead compounds like this compound. patsnap.com
Key Computational Approaches:
Molecular Docking: This technique can predict the binding orientation and affinity of this compound derivatives within the active site of a biological target, such as a kinase. nih.gov Docking studies can elucidate key interactions (e.g., hydrogen bonds, hydrophobic contacts) and guide the design of new analogs with improved potency. nih.gov
Virtual Screening: Large chemical libraries can be computationally screened against a target of interest to identify other indazole-based compounds or novel scaffolds with the potential for high binding affinity. openmedicinalchemistryjournal.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time, helping to assess the stability of the predicted binding mode and the conformational changes that may occur upon binding. patsnap.com
QSAR Modeling: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be built to predict the potency of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. patsnap.com
These computational tools can accelerate the hit-to-lead and lead optimization phases, enabling a more focused and resource-efficient research and development process. nih.govopenmedicinalchemistryjournal.com
Investigation of Selectivity and Potency in Derivatization Studies
A significant challenge in drug development, particularly for kinase inhibitors, is achieving selectivity for the target kinase over other closely related kinases to minimize off-target effects. nih.gov The potency of a compound determines the concentration required to achieve a therapeutic effect. Both selectivity and potency can be finely tuned through systematic derivatization of the parent scaffold.
For this compound, the bromine atom at the 5-position and the methyl group at the 6-position are key handles for modification. Structure-activity relationship (SAR) studies on other indazole series have shown that the nature and position of substituents on the benzene (B151609) ring are critical for activity and selectivity. nih.gov For example, the introduction of hydrophobic groups or halogen atoms can influence binding affinity, while the addition of specific functional groups can create new interactions with amino acid residues in the target's active site. nih.govmdpi.com
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-6-methyl-1H-indazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves halogenation or cross-coupling reactions. Key approaches include:
- Nucleophilic substitution : Reacting 6-methyl-1H-indazole with brominating agents (e.g., NBS in DMF under reflux) to introduce the bromine moiety at position 5 .
- Suzuki-Miyaura coupling : Using a boronic acid derivative to introduce substituents at specific positions, though regioselectivity must be carefully controlled .
Q. Critical Factors :
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: A multi-technique approach is essential:
Q. Key Considerations :
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 211.03 (theoretical for C₈H₇BrN₂).
- Elemental Analysis : Match experimental C/H/N/Br ratios to theoretical values (±0.3%) .
Q. What in vitro screening models are appropriate for initial pharmacological evaluation of this compound?
Methodological Answer: Target selection depends on structural analogs:
- Kinase Inhibition : Screen against AMPA/kainate receptors or CDK inhibitors due to indazole’s affinity for ATP-binding pockets .
- Receptor Binding : Use radioligand displacement assays (e.g., 5-HT₆ or mGluR5 receptors) at concentrations of 1–10 μM .
- Cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Q. Protocol Optimization :
- Include positive controls (e.g., YM872 for AMPA receptors) and validate assays via dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times .
- Compound Stability : Test for degradation in DMSO or culture media via LC-MS over 24 hours .
- Off-Target Effects : Use siRNA knockdown or competitive binding assays to confirm target specificity .
Q. Case Study :
Q. What computational methods are suitable for studying the structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., mGluR5 or CDK2) .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors/donors from analogs .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .
Q. What crystallographic refinement strategies are recommended for determining the solid-state structure of this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector for high-resolution (<1.0 Å) data .
- Structure Solution : Employ SHELXT for direct methods or SHELXD for charge flipping .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the WinGX suite for visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
